REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][NH2:10])[CH2:4]1>C1(C)C=CC=C(C)C=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[CH2:4]1.[CH3:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][NH2:1].[C:5]1([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH2:1])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CC(CCC1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of analysis by gaschromatography, it
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(CCC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(CN)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][NH2:10])[CH2:4]1>C1(C)C=CC=C(C)C=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[CH2:4]1.[CH3:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][NH2:1].[C:5]1([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH2:1])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CC(CCC1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of analysis by gaschromatography, it
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(CCC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(CN)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][NH2:10])[CH2:4]1>C1(C)C=CC=C(C)C=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[CH2:4]1.[CH3:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][NH2:1].[C:5]1([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH2:1])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CC(CCC1)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of analysis by gaschromatography, it
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(CCC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(CN)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |